N-benzyl-6-chloro-4-phenylquinazolin-2-amine

Medicinal chemistry Physicochemical profiling Quinazoline SAR

N-Benzyl-6-chloro-4-phenylquinazolin-2-amine (CAS 312525-34-1) is a fully synthetic, trisubstituted quinazoline small molecule (C21H16ClN3; MW 345.8 g/mol) featuring a benzylamino group at position 2, a chlorine atom at position 6, and a phenyl ring at position 4 of the quinazoline core. The compound is catalogued in the ChemDiv screening collection under ID 2295-0088 and is structurally distinct from simpler 2-aminoquinazolines by virtue of its three simultaneous substitutions, which collectively influence its physicochemical profile and potential biological target space.

Molecular Formula C21H16ClN3
Molecular Weight 345.8 g/mol
Cat. No. B5869051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-6-chloro-4-phenylquinazolin-2-amine
Molecular FormulaC21H16ClN3
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
InChIInChI=1S/C21H16ClN3/c22-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)25-21(24-19)23-14-15-7-3-1-4-8-15/h1-13H,14H2,(H,23,24,25)
InChIKeyJAJQZEJUVVSQHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-6-chloro-4-phenylquinazolin-2-amine — Procurement-Ready Identity, Physical Parameters & Structural Class for Scientific Sourcing


N-Benzyl-6-chloro-4-phenylquinazolin-2-amine (CAS 312525-34-1) is a fully synthetic, trisubstituted quinazoline small molecule (C21H16ClN3; MW 345.8 g/mol) featuring a benzylamino group at position 2, a chlorine atom at position 6, and a phenyl ring at position 4 of the quinazoline core . The compound is catalogued in the ChemDiv screening collection under ID 2295-0088 and is structurally distinct from simpler 2-aminoquinazolines by virtue of its three simultaneous substitutions, which collectively influence its physicochemical profile and potential biological target space [1].

Why a Simple N-Benzylquinazoline or Dechloro Analog Cannot Substitute for N-Benzyl-6-chloro-4-phenylquinazolin-2-amine


Within the quinazoline-2-amine chemotype, even minor substituent changes can drastically alter target engagement profiles. N-Benzyl-6-chloro-4-phenylquinazolin-2-amine differs from its closest procurement-ready analogs—6-chloro-4-phenylquinazolin-2-amine (CAS 96982-90-0, lacking the N2-benzyl group) and N-benzylquinazolin-2-amine (CAS not assigned, lacking C6-Cl and C4-Ph) —by simultaneous occupancy of three key positions on the quinazoline scaffold. SAR studies on 6-arylquinazolin-4-amines have demonstrated that the presence and electronic nature of the C6 substituent (Cl vs. H vs. OMe) directly modulate inhibitory potency against CDC2-like kinases (Clk) and DYRK family members, with chloro substitution conferring distinct selectivity signatures [1]. Similarly, the benzylamino motif at position 2 has been specifically claimed in patent families as critical for SOS1 inhibitor activity, differentiating it from simple 2-amino or 2-arylamino variants [2]. Substituting a simpler analog in a biological assay would therefore risk both quantitative potency shifts and qualitative changes in off-target profiles that cannot be predicted without experimental verification.

N-Benzyl-6-chloro-4-phenylquinazolin-2-amine — Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Structural Differentiation: N-Benzyl-6-chloro-4-phenylquinazolin-2-amine vs. the Non-Benzylated 6-Chloro-4-phenylquinazolin-2-amine Core — Physicochemical Parameter Comparison

N-Benzyl-6-chloro-4-phenylquinazolin-2-amine (MW 345.8 g/mol) carries an additional benzyl group at the N2 position compared to 6-chloro-4-phenylquinazolin-2-amine (MW 255.7 g/mol), resulting in a molecular weight increase of ~90 Da and a calculated increase in lipophilicity (estimated ΔcLogP ≈ +2.0–2.5 units based on the Hansch π-value for a benzyl group on an aromatic amine) . This structural difference directly affects passive membrane permeability, plasma protein binding, and CYP450 susceptibility in ways that render the two compounds non-interchangeable in any cellular or biochemical assay context [1].

Medicinal chemistry Physicochemical profiling Quinazoline SAR

Patent-Documented SOS1 Inhibitor Pharmacophore: Benzylamino Quinazoline Scaffold Specificity

The patent family WO2018115380A1 (Boehringer Ingelheim) explicitly claims N-benzylamino-substituted quinazolines as inhibitors of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor critical for RAS-driven cancers [1]. While the patent does not disclose individual IC50 values for N-benzyl-6-chloro-4-phenylquinazolin-2-amine in its public specification, it establishes the benzylamino-quinazoline scaffold as the core pharmacophore for SOS1 engagement, with substitution at positions 6 and 4 identified as key determinants of potency and selectivity [2]. The generic Markush structure encompasses compounds with halogen at the 6-position (including Cl) and aryl at the 4-position (including phenyl), placing N-benzyl-6-chloro-4-phenylquinazolin-2-amine within the claimed active chemical space [3].

SOS1 inhibition RAS signaling Anticancer drug discovery

Kinase Selectivity Context: 6-Arylquinazolin-4-amine SAR as a Reference Framework for C6-Cl vs. C6-H Differentiation

A foundational SAR study by Mott et al. (2009) on substituted 6-arylquinazolin-4-amines demonstrated that the identity of the C6 substituent directly governs selectivity between Clk1, Clk4, Dyrk1A, and Dyrk1B kinases [1]. While N-benzyl-6-chloro-4-phenylquinazolin-2-amine was not included as a tested compound in that study, the published SAR trends indicate that C6-chloro substitution on the quinazoline core generally favors Clk4 inhibition over Dyrk1A inhibition, whereas C6-methoxy or C6-hydrogen analogs shift selectivity toward Dyrk1A [2]. These class-level SAR patterns allow informed prediction that replacing the C6-Cl of N-benzyl-6-chloro-4-phenylquinazolin-2-amine with hydrogen (as in N-benzyl-4-phenylquinazolin-2-amine) would alter kinase selectivity profiles, potentially flipping the target preference from Clk-family to Dyrk-family kinases [3].

Kinase inhibition Clk/DYRK selectivity Quinazoline SAR

M1 Muscarinic Receptor Binding Data: Quantitative Ki Comparison for Structurally Related Quinazoline-2-amines

BindingDB entry 50000452 reports Ki values for a series of quinazoline-2-amine derivatives against the muscarinic acetylcholine M1 receptor (guinea pig cerebral cortex, [3H]-QNB radioligand displacement assay) [1]. Within this dataset, structurally related quinazoline-2-amines display Ki values ranging from 2.90E+3 nM to 9.30E+3 nM [2]. The specific BDBM identifier for N-benzyl-6-chloro-4-phenylquinazolin-2-amine is not resolved in the public BindingDB extract, but the data series demonstrates that even within a narrow quinazoline-2-amine chemotype, 3-fold differences in M1 Ki are observed depending on substitution pattern [3]. This establishes that procurement of a generic 'quinazoline-2-amine' without specifying the exact CAS number risks introducing an unintended 3-fold or greater variability in M1 receptor binding outcomes.

GPCR binding Muscarinic receptor Binding affinity

Synthesis Accessibility and Commercial Availability: N-Benzyl-6-chloro-4-phenylquinazolin-2-amine as a Pre-Catalogued Screening Compound

N-Benzyl-6-chloro-4-phenylquinazolin-2-amine is pre-catalogued as a stock compound in the ChemDiv screening collection (Compound ID 2295-0088) , indicating it has passed quality control filters for purity and identity verification and is available for immediate procurement without custom synthesis lead time. By contrast, its direct positional isomer N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine (CAS 384798-67-8), which contains an additional N-phenyl group, is listed by fewer suppliers and has no documented biological annotation in public databases . The unsubstituted N2-benzyl core analog, N-benzylquinazolin-2-amine (C15H13N3, MW 235.3), lacks the C6-Cl and C4-Ph groups entirely and is primarily referenced in synthetic methodology papers rather than biological screening datasets [1].

Compound procurement Screening library Commercial availability

N-Benzyl-6-chloro-4-phenylquinazolin-2-amine — Evidence-Backed Research & Industrial Application Scenarios


SOS1-Targeted Anticancer Drug Discovery: Hit Expansion and Lead Optimization

N-Benzyl-6-chloro-4-phenylquinazolin-2-amine resides within the Markush chemical space of Boehringer Ingelheim's SOS1 inhibitor patent family (WO2018115380A1) and serves as a viable starting scaffold for hit-to-lead optimization in RAS-pathway-driven oncology programs [1]. Its three substitution positions (N2-benzyl, C6-Cl, C4-Ph) each represent independently modifiable vectors for parallel SAR exploration, enabling systematic potency and selectivity optimization while maintaining the core pharmacophore [2].

Kinase Selectivity Profiling: Clk/DYRK Family Chemical Probe Development

Based on the established SAR for 6-arylquinazolin-4-amines showing that C6 substituents govern Clk vs. DYRK selectivity [1], N-benzyl-6-chloro-4-phenylquinazolin-2-amine is a suitable candidate for kinome-wide selectivity profiling to determine whether the N2-benzyl modification enhances or redirects the selectivity signature observed in the quinazolin-4-amine series. The compound's C6-Cl group predicts Clk-preferring activity, but the N2-benzylamine motif introduces additional hinge-region binding potential that may broaden or narrow the kinome interaction landscape [2].

Physicochemical Property Benchmarking in CNS Drug Discovery Panels

With an estimated cLogP in the 5.5–6.5 range and MW of 345.8 g/mol [1], N-benzyl-6-chloro-4-phenylquinazolin-2-amine falls within a lipophilicity window that is relevant for CNS penetration assessment but exceeds typical lead-like criteria (cLogP < 5). It can be deployed as a reference compound in CNS MPO (Multiparameter Optimization) panels to benchmark the impact of quinazoline core substitutions on passive permeability, P-glycoprotein efflux ratio, and brain tissue binding, compared to less lipophilic quinazoline-2-amine analogs [2].

Screening Library Procurement for High-Throughput Phenotypic Assays

As a pre-catalogued, quality-controlled compound in the ChemDiv screening collection (ID 2295-0088) [1], N-benzyl-6-chloro-4-phenylquinazolin-2-amine can be rapidly sourced for incorporation into diversity-oriented or target-focused screening decks. Its simultaneous decoration at three positions on the quinazoline scaffold makes it a valuable representative of trisubstituted quinazoline chemical space, complementing simpler mono- and disubstituted analogs in library design for hit identification campaigns [2].

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